molecular formula C14H15ClN4O3 B2739439 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034521-62-3

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2739439
CAS No.: 2034521-62-3
M. Wt: 322.75
InChI Key: QTWDOBBASFIBCH-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a chlorophenyl group and a triazinylmethyl group, making it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the condensation of 2-chlorophenylacetic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable condensing agent. One common method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as the condensing agent . The reaction is usually carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with carboxylic acids and amines.

    Esters: Formed from the esterification of carboxylic acids with alcohols.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is unique due to its dual functionality, combining the reactivity of the chlorophenyl group with the stabilizing effects of the triazinylmethyl group. This makes it a versatile reagent in various synthetic applications, offering advantages in terms of reaction efficiency and product stability.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWDOBBASFIBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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